molecular formula C20H31NO7 B12317032 3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B12317032
M. Wt: 397.5 g/mol
InChI Key: NRDCHHRLBMBFHZ-JWTNVVGKSA-N
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Description

endo-BCN-PEG3-acid is a polyethylene glycol (PEG)-based compound featuring a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid. This compound is widely used in click chemistry, a class of biocompatible chemical reactions that are highly efficient and selective. The BCN group in endo-BCN-PEG3-acid reacts rapidly with azide-tagged biomolecules, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

endo-BCN-PEG3-acid is synthesized through a series of chemical reactions involving the introduction of the BCN group and the PEG spacer. The terminal carboxylic acid is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

In industrial settings, the production of endo-BCN-PEG3-acid involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG3-acid primarily undergoes click chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

    Reagents: Azide-tagged biomolecules, EDC, HATU

    Conditions: Room temperature, aqueous or organic solvents

Major Products

The major products formed from these reactions are stable amide bonds or triazole linkages, depending on the specific reactants used .

Mechanism of Action

The mechanism of action of endo-BCN-PEG3-acid involves the rapid and selective reaction of the BCN group with azide-tagged biomolecules. This reaction forms a stable triazole linkage, which is highly biocompatible and does not interfere with biological processes. The PEG spacer enhances the solubility and biocompatibility of the compound, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

endo-BCN-PEG3-acid is unique due to its high reactivity and selectivity in click chemistry reactions, combined with its excellent solubility and biocompatibility. The presence of the BCN group allows for rapid and efficient conjugation with azide-tagged biomolecules, making it a versatile tool in various scientific applications .

Properties

Molecular Formula

C20H31NO7

Molecular Weight

397.5 g/mol

IUPAC Name

3-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C20H31NO7/c22-19(23)7-9-25-11-13-27-14-12-26-10-8-21-20(24)28-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,21,24)(H,22,23)/t16-,17+,18?

InChI Key

NRDCHHRLBMBFHZ-JWTNVVGKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCC(=O)O)CCC#C1

Origin of Product

United States

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